![molecular formula C11H19IO B13302448 [(2-Iodocyclopentyl)oxy]cyclohexane](/img/structure/B13302448.png)
[(2-Iodocyclopentyl)oxy]cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2-Iodocyclopentyl)oxy]cyclohexane is an organic compound with the molecular formula C11H19IO It is a cycloalkane derivative, characterized by the presence of an iodine atom attached to a cyclopentyl group, which is further connected to a cyclohexane ring through an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Iodocyclopentyl)oxy]cyclohexane typically involves the iodination of cyclopentanol followed by etherification with cyclohexanol. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The etherification step may involve the use of a strong acid catalyst to promote the formation of the ether bond between the iodocyclopentyl and cyclohexane moieties.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and etherification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity products suitable for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
[(2-Iodocyclopentyl)oxy]cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, yielding cyclopentyl ethers.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products
Oxidation: Cyclopentanone or cyclopentanoic acid derivatives.
Reduction: Cyclopentyl ethers.
Substitution: Hydroxycyclopentyl or aminocyclopentyl derivatives.
Wissenschaftliche Forschungsanwendungen
[(2-Iodocyclopentyl)oxy]cyclohexane has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of [(2-Iodocyclopentyl)oxy]cyclohexane involves its interaction with molecular targets through its iodine and ether functionalities. The iodine atom can participate in halogen bonding, while the ether linkage can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentyl methyl ether: Similar in structure but lacks the iodine atom.
Cyclohexyl iodide: Contains an iodine atom but lacks the ether linkage.
Cyclopentanol: The parent alcohol used in the synthesis of [(2-Iodocyclopentyl)oxy]cyclohexane.
Uniqueness
This compound is unique due to the combination of its iodine atom and ether linkage, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H19IO |
|---|---|
Molekulargewicht |
294.17 g/mol |
IUPAC-Name |
(2-iodocyclopentyl)oxycyclohexane |
InChI |
InChI=1S/C11H19IO/c12-10-7-4-8-11(10)13-9-5-2-1-3-6-9/h9-11H,1-8H2 |
InChI-Schlüssel |
XXTXRDGFGBFTNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)OC2CCCC2I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



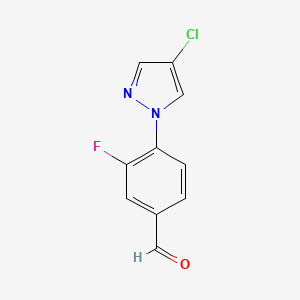
![1-{[(2-Bromo-5-chlorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13302373.png)
![4-Chloro-2-(cyclobutylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B13302381.png)
![Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine](/img/structure/B13302385.png)
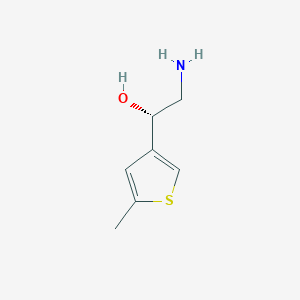
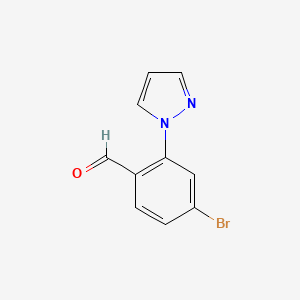
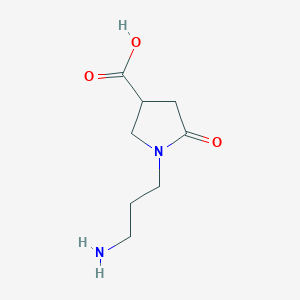
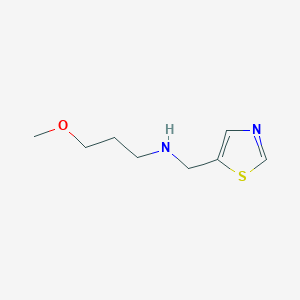
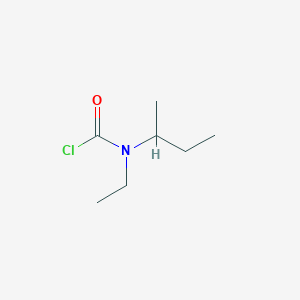
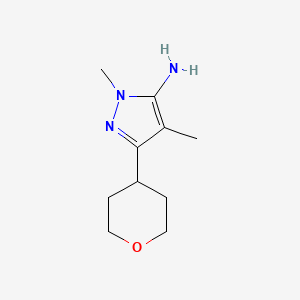
![2-{[(4-Chlorophenyl)methyl]amino}propan-1-ol](/img/structure/B13302427.png)
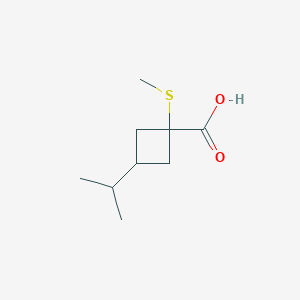
![(Pyridin-2-ylmethyl)[2-(thiophen-2-YL)ethyl]amine](/img/structure/B13302456.png)
